6-Methyl-2-thiaspiro[3.3]heptan-6-ol
Description
Properties
CAS No. |
2411639-90-0 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
6-methyl-2-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H12OS/c1-6(8)2-7(3-6)4-9-5-7/h8H,2-5H2,1H3 |
InChI Key |
BLFDSAHPFATDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CSC2)O |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves converting alkane-1,3-diols into thietane derivatives through sequential nucleophilic substitutions, leveraging disulfonate intermediates.
Key Steps
- Starting Material: 2,2-bis(bromomethyl)propane-1,3-diol (compound 11 ), a cost-effective precursor.
- Step 1: Conversion of 11 into a protected amino-cyclobutane derivative, such as 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane (25 ), via six-step synthesis involving protection and functional group manipulations.
- Step 2: Treatment of 25 with methanesulfonyl chloride yields a disulfonate (26 ), which acts as a good leaving group.
- Step 3: Nucleophilic displacement with sodium sulfide introduces sulfur, forming the thiaspiro structure (27 ), which can be further transformed into the target compound.
Reaction Conditions
- Use of dry solvents such as acetonitrile or DMF.
- Elevated temperatures (~50°C) facilitate nucleophilic substitution.
- Reaction times vary, typically around several hours to ensure complete displacement.
Advantages
- High regioselectivity and control over the formation of the spirocyclic core.
- Compatibility with various protecting groups to facilitate functional group tolerance.
Stepwise Nucleophilic Displacements with Sulfide Salts and Thiourea
Overview
This approach involves the nucleophilic attack of sulfur nucleophiles on halogenated heterocycles, followed by ring closure.
Key Steps
- Starting Material: 3,3-bis(chloromethyl)oxetane or similar halogenated oxetanes.
- Step 1: Reaction with sodium sulfide or thiourea in the presence of acids or bases.
- Step 2: Formation of mercaptoalkanolates through nucleophilic attack on less hindered carbons.
- Step 3: Intramolecular displacement leads to the formation of the thietane ring.
Reaction Conditions
- Use of polar aprotic solvents like ethanol or acetonitrile.
- Heating at moderate temperatures (around 40–60°C).
- Reaction durations typically range from 16 to 40 hours, depending on substrate reactivity.
Advantages
- Flexibility to introduce various substituents.
- Capability to synthesize functionalized thietanes with hydroxyl groups.
Nucleophilic Ring-Opening of Epoxides and Subsequent Displacement
Overview
This route involves opening epoxide rings with hydrosulfide ions, followed by intramolecular cyclization to form the thietane.
Key Steps
- Starting Material: Chloromethyloxirane derivatives.
- Step 1: Nucleophilic attack by hydrosulfide ions (H₂S) in the presence of Ba(OH)₂, leading to mercaptoalkanols.
- Step 2: Intramolecular nucleophilic displacement of halides or leaving groups to close the thietane ring.
Reaction Conditions
- Basic aqueous media with Ba(OH)₂.
- Elevated temperatures (~50°C).
- Reaction times around 3–16 hours, depending on substrate reactivity.
Advantages
- Enables selective synthesis of thietane-3-ols.
- Suitable for introducing hydroxymethyl substituents at specific positions.
Additional Considerations and Experimental Data
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Disulfonate Displacement | 2,2-bis(bromomethyl)propane-1,3-diol | Methanesulfonyl chloride, sodium sulfide | 50–70°C, several hours | Not specified | High regioselectivity, suitable for functionalization |
| Nucleophilic Displacement | 3,3-bis(chloromethyl)oxetane | Na₂S, thiourea | 40–60°C, 16–40 h | Variable | Versatile for functionalized derivatives |
| Epoxide Ring-Opening | Chloromethyloxirane derivatives | NaHS, Ba(OH)₂ | ~50°C, hours | Moderate | Good for hydroxymethyl-substituted thietanes |
Summary of Challenges and Optimization Strategies
- Selectivity: Achieving regioselective nucleophilic attack on specific carbons in heterocycles.
- Yield Improvement: Optimizing solvent systems and temperature to enhance reaction efficiency.
- Functional Group Compatibility: Protecting groups are often necessary to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thiaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Methyl-2-thiaspiro[3.3]heptan-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-thiaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the spirocyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Nitrogen (Aza): Introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility . Oxygen (Oxa): Enhances hydrogen-bonding capacity, useful in drug design .
Halogenation (e.g., -CF₂H): Boosts lipophilicity and bioavailability .
Salt Forms: Hydrochloride salts (e.g., C₇H₁₄ClNO) are commonly used to enhance crystallinity and storage stability .
Biological Activity
6-Methyl-2-thiaspiro[3.3]heptan-6-ol is a sulfur-containing spirocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a spirocyclic framework and hydroxyl functional group, contribute to its potential therapeutic applications.
- Molecular Formula : C₇H₁₂OS
- Molecular Weight : Approximately 130.2 g/mol
- Structural Characteristics : The compound features a spirocyclic structure with a methyl group and hydroxyl functionality, which enhances its reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that 6-methyl-2-thiaspiro[3.3]heptan-6-ol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms .
Anticancer Activity
In addition to its antimicrobial properties, 6-methyl-2-thiaspiro[3.3]heptan-6-ol has shown promising anticancer activity in preliminary studies. It appears to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 6-methyl-2-thiaspiro[3.3]heptan-6-ol resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating that the compound may trigger programmed cell death .
The biological activity of 6-methyl-2-thiaspiro[3.3]heptan-6-ol is likely mediated through interactions with specific enzymes or receptors within target cells. The presence of hydroxyl and sulfur groups is believed to play a crucial role in these interactions, potentially modulating various biological pathways by influencing enzyme activity or receptor binding .
Synthesis and Applications
The synthesis of 6-methyl-2-thiaspiro[3.3]heptan-6-ol involves several key steps, typically starting from readily available precursors. Its unique structure positions it as a candidate for further exploration in drug development, particularly for applications in medicinal chemistry and organic synthesis.
Synthesis Overview:
- Start with a suitable precursor containing the spirocyclic framework.
- Introduce the sulfur atom through nucleophilic substitution.
- Functionalize the compound to incorporate the hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
